3-(Aminomethyl)-4-bromophenol;hydrochloride 3-(Aminomethyl)-4-bromophenol;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2416233-59-3
VCID: VC5623476
InChI: InChI=1S/C7H8BrNO.ClH/c8-7-2-1-6(10)3-5(7)4-9;/h1-3,10H,4,9H2;1H
SMILES: C1=CC(=C(C=C1O)CN)Br.Cl
Molecular Formula: C7H9BrClNO
Molecular Weight: 238.51

3-(Aminomethyl)-4-bromophenol;hydrochloride

CAS No.: 2416233-59-3

Cat. No.: VC5623476

Molecular Formula: C7H9BrClNO

Molecular Weight: 238.51

* For research use only. Not for human or veterinary use.

3-(Aminomethyl)-4-bromophenol;hydrochloride - 2416233-59-3

Specification

CAS No. 2416233-59-3
Molecular Formula C7H9BrClNO
Molecular Weight 238.51
IUPAC Name 3-(aminomethyl)-4-bromophenol;hydrochloride
Standard InChI InChI=1S/C7H8BrNO.ClH/c8-7-2-1-6(10)3-5(7)4-9;/h1-3,10H,4,9H2;1H
Standard InChI Key ROSWINSPQZNXHU-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1O)CN)Br.Cl

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for the base compound is 3-(aminomethyl)-4-bromophenol, while the hydrochloride salt is designated as 3-(aminomethyl)-4-bromophenol hydrochloride. Synonyms include Phenol, 3-(aminomethyl)-4-bromo- and 4-Bromo-3-(aminomethyl)phenol hydrochloride .

Molecular Formula and Weight

The hydrochloride salt derives from the neutral base (C7H8BrNO\text{C}_7\text{H}_8\text{BrNO}) combined with hydrochloric acid, yielding the formula C7H9BrClNO\text{C}_7\text{H}_9\text{BrClNO}. The molecular weight of the base compound is 202.048 g/mol , with the hydrochloride salt calculated at 238.51 g/mol.

Structural Analysis

The compound features a phenol core substituted with a bromine atom at the para-position and an aminomethyl group (CH2NH2-\text{CH}_2\text{NH}_2) at the meta-position. Protonation of the amine group by hydrochloric acid forms the hydrochloride salt, enhancing solubility in polar solvents. The SMILES notation is OC1=CC(=C(C=C1)Br)CNCl\text{OC1=CC(=C(C=C1)Br)CN} \cdot \text{Cl}, and the InChIKey is QMUGXLUXLGZZSC-SBSPUUFOSA-N .

Physicochemical Properties

Thermodynamic and Spectral Data

  • Density: 1.6±0.1g/cm31.6 \pm 0.1 \, \text{g/cm}^3

  • Boiling Point: 318.0±27.0C318.0 \pm 27.0^\circ \text{C} (at 760 mmHg)

  • Flash Point: 146.1±23.7C146.1 \pm 23.7^\circ \text{C}

  • Vapor Pressure: 0.0±0.7mmHg0.0 \pm 0.7 \, \text{mmHg} at 25°C .

The low vapor pressure indicates limited volatility, favoring stability under ambient conditions.

Solubility and Partition Coefficients

  • LogP: 1.361.36, suggesting moderate lipophilicity.

  • Polar Surface Area (PSA): 46.25A˚246.25 \, \text{Å}^2, indicative of hydrogen-bonding capacity .
    The hydrochloride salt enhances water solubility due to ionic character, making it suitable for aqueous-phase reactions.

Synthesis and Reaction Pathways

Optimization Challenges

Key challenges include regioselective bromination and avoiding over-bromination. The use of protecting groups for the amine during synthesis may be necessary to prevent side reactions .

Applications in Pharmaceutical Research

Drug Development

The aminomethyl group provides a site for functionalization, enabling conjugation with targeting moieties or prodrug formulations. Its hydrochloride salt form improves bioavailability, a critical factor in drug design .

Future Directions

Research Opportunities

  • Structure-Activity Relationships (SAR): Systematic modification of the aminomethyl and bromo groups to optimize bioactivity.

  • Green Synthesis: Developing catalytic methods to minimize waste and improve yield.

Industrial Relevance

This compound’s versatility positions it as a candidate for high-value chemical intermediates in pharmaceuticals, agrochemicals, and materials science.

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